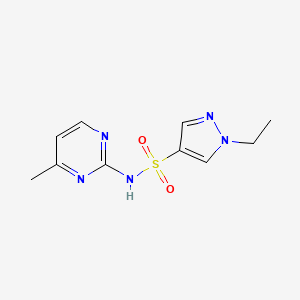![molecular formula C22H25NO4 B5306908 ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate](/img/structure/B5306908.png)
ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate, also known as EBBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBBP belongs to the class of piperidine derivatives and is synthesized through a series of chemical reactions. In
作用機序
The mechanism of action of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. Finally, this compound has been shown to inhibit the release of substance P by blocking the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB. Finally, this compound has been shown to inhibit the release of substance P by blocking the activity of voltage-gated calcium channels, leading to analgesic effects.
実験室実験の利点と制限
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. Additionally, this compound has good solubility in aqueous solutions, making it easy to administer to cells and animals. However, this compound has some limitations, including its relatively low stability in biological fluids and its potential for off-target effects.
将来の方向性
There are several future directions for the study of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate. One potential area of research is the development of this compound derivatives with improved stability and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential for synergistic effects.
合成法
The synthesis of ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate involves a series of chemical reactions starting with the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-benzyloxybenzaldehyde. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 1-(3-benzyloxybenzoyl)piperidine-4-carboxylate. Finally, the benzyl group is removed using hydrogenation with palladium on carbon to yield this compound.
科学的研究の応用
Ethyl 1-[3-(benzyloxy)benzoyl]piperidine-4-carboxylate has been studied for various therapeutic applications, including its potential as an anti-cancer agent, anti-inflammatory agent, and analgesic agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Furthermore, this compound has been shown to have analgesic effects by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
特性
IUPAC Name |
ethyl 1-(3-phenylmethoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-26-22(25)18-11-13-23(14-12-18)21(24)19-9-6-10-20(15-19)27-16-17-7-4-3-5-8-17/h3-10,15,18H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUHWOPKYYSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylpropanamide](/img/structure/B5306857.png)
![N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
![3-(difluoromethoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]benzamide dihydrochloride](/img/structure/B5306868.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306875.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5306891.png)
![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)